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Compound of Interest

Compound Name: 2-Hexyl-6-phenylpyridine

Cat. No.: B1437193 Get Quote

The pyridine ring is a cornerstone heterocyclic motif in modern science, integral to numerous

pharmaceuticals, functional materials, and catalytic systems.[1][2] Its unique electronic

properties, ability to act as a hydrogen bond acceptor, and capacity for metal coordination

make it a privileged structure in drug design. When substituted at the 2 and 6 positions, the

resulting steric and electronic environment can be finely tuned to achieve specific molecular

recognition and reactivity.

2-Hexyl-6-phenylpyridine (CAS: 499158-97-3) exemplifies this class, featuring a lipophilic

alkyl chain and an aromatic phenyl group. This combination suggests potential applications

where interactions with hydrophobic environments or π-stacking are crucial. While specific

research on this molecule is sparse, its structure is representative of scaffolds used in

developing inhibitors of biological targets and novel materials.[3][4][5] This guide will leverage

established chemistry of analogous compounds to provide a predictive and practical framework

for its study.

Molecular Structure and Physicochemical
Properties
The fundamental properties of 2-Hexyl-6-phenylpyridine are derived from its constituent

parts: the electron-deficient pyridine core, the non-polar n-hexyl chain, and the aromatic phenyl

ring.

Figure 1: Chemical structure of 2-Hexyl-6-phenylpyridine.
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Table 1: Core Physicochemical Properties

Property Value Source

CAS Number 499158-97-3 [6]

Molecular Formula C₁₇H₂₁N [7]

Molecular Weight 239.35 g/mol [6]

Predicted XLogP3 5.5 PubChem (Computed)

Predicted Boiling Point 358.5 ± 25.0 °C ChemSpider (Computed)

Predicted Density 0.963 ± 0.06 g/cm³ ChemSpider (Computed)

The high predicted XLogP3 value indicates significant lipophilicity, suggesting low aqueous

solubility but good potential for crossing lipid membranes, a key consideration in drug

development.

Synthesis and Mechanistic Insights
While a specific, optimized synthesis for 2-Hexyl-6-phenylpyridine is not documented in peer-

reviewed literature, established methods for constructing substituted pyridines are directly

applicable. The Kröhnke pyridine synthesis is a powerful and versatile choice.[8][9]

The Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a multi-component reaction that constructs a pyridine ring by

condensing an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in

the presence of a nitrogen source, typically ammonium acetate.[9][10] This method is

renowned for its ability to generate highly functionalized pyridines.[8]

Reaction Mechanism: The process is a cascade of classical organic reactions:

Ylide Formation: The α-pyridinium methyl ketone salt is deprotonated to form a nucleophilic

pyridinium ylide.[9]

Michael Addition: The ylide acts as a Michael donor, attacking the β-carbon of the α,β-

unsaturated carbonyl compound. This conjugate addition forms a 1,5-dicarbonyl
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intermediate.[8][9]

Cyclization and Aromatization: The 1,5-dicarbonyl intermediate reacts with ammonia (from

ammonium acetate). A series of condensation and dehydration steps leads to the formation

of a dihydropyridine intermediate, which subsequently aromatizes by losing water to yield the

stable pyridine ring.[8][11]
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Figure 2: Generalized workflow of the Kröhnke pyridine synthesis.

General Experimental Protocol for Kröhnke-type
Synthesis
This protocol is a general guideline that must be optimized for specific substrates.

Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and

magnetic stirrer, combine the α,β-unsaturated carbonyl compound (1.0 eq), the α-pyridinium

methyl ketone salt (1.0 eq), and ammonium acetate (5-10 eq).
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Solvent and Heating: Add a suitable solvent, such as glacial acetic acid or ethanol. Heat the

mixture to reflux (typically 80-120 °C).

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC)

until the starting materials are consumed (typically 2-6 hours).

Workup: Cool the reaction mixture to room temperature. Pour the mixture into a beaker of ice

water and neutralize with a base (e.g., sodium bicarbonate or ammonium hydroxide solution)

until the solution is slightly alkaline.

Extraction: Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or

dichloromethane) three times.

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and

concentrate under reduced pressure. Purify the crude product via flash column

chromatography on silica gel.

Characterization: Confirm the structure and purity of the final product using NMR, MS, and

IR spectroscopy.

Alternative Synthesis: Suzuki-Miyaura Cross-Coupling
For constructing the phenyl-pyridine linkage, the Suzuki-Miyaura cross-coupling reaction is a

state-of-the-art alternative.[12][13] This palladium-catalyzed reaction couples a boronic acid (or

ester) with an organohalide. To synthesize 2-Hexyl-6-phenylpyridine, one could couple 2-

bromo-6-hexylpyridine with phenylboronic acid, or 2-hexyl-6-bromopyridine with the same

boronic acid. This method is valued for its mild conditions and high functional group tolerance.

[13][14]

Spectroscopic and Analytical Characterization
Workflow
Proper characterization is essential to confirm the identity and purity of a synthesized

compound. A standard workflow involves Nuclear Magnetic Resonance (NMR) spectroscopy,

Mass Spectrometry (MS), and Infrared (IR) spectroscopy.[15][16]

Table 2: Predicted Spectroscopic Signatures for 2-Hexyl-6-phenylpyridine
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Technique Expected Features

¹H NMR

Aromatic Region (δ 7.0-8.0 ppm): Multiplets

corresponding to the protons on the phenyl ring

and the pyridine ring. The pyridine protons will

typically be further downfield.[17] Aliphatic

Region (δ 0.8-3.0 ppm): A triplet around δ 2.8-

3.0 ppm for the CH₂ group adjacent to the

pyridine ring. A series of multiplets for the other

four CH₂ groups in the hexyl chain. A triplet

around δ 0.9 ppm for the terminal CH₃ group.

[18]

¹³C NMR

Aromatic Region (δ 120-160 ppm): Signals for

the 5 distinct carbons of the phenyl group and

the 5 distinct carbons of the pyridine ring. The

carbons attached to the nitrogen (C2 and C6)

will be significantly downfield.[17] Aliphatic

Region (δ 14-40 ppm): Six distinct signals

corresponding to the carbons of the n-hexyl

chain.

Mass Spec (EI)

Molecular Ion (M⁺): A prominent peak at m/z =

239. Key Fragments: Loss of an amyl group (-

C₅H₁₁) leading to a fragment at m/z = 168

(tropylium-like ion). A peak at m/z = 77

corresponding to the phenyl cation.

IR Spectroscopy

C-H stretching (aromatic): Peaks just above

3000 cm⁻¹. C-H stretching (aliphatic): Peaks just

below 3000 cm⁻¹ (2950-2850 cm⁻¹). C=C and

C=N stretching (aromatic rings): Characteristic

sharp peaks in the 1600-1450 cm⁻¹ region.[15]

Potential Applications in Research and Drug
Development
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The 2-Hexyl-6-phenylpyridine scaffold is a promising candidate for various applications,

primarily driven by the established biological and material activities of related compounds.

Medicinal Chemistry and Drug Design
The pyridine nucleus is a key component in a multitude of FDA-approved drugs.[1] The 2,6-

disubstitution pattern allows for the precise orientation of functional groups to interact with

biological targets.

Enzyme Inhibition: The scaffold is well-suited for designing kinase inhibitors, where the

pyridine nitrogen can form crucial hydrogen bonds in the ATP-binding pocket and the

substituents can occupy hydrophobic regions.[4]

CNS-Targeted Agents: The lipophilic nature imparted by the hexyl and phenyl groups may

enhance blood-brain barrier permeability. Derivatives of 2,6-disubstituted pyridines have

been investigated as inhibitors of β-amyloid aggregation, a key pathological process in

Alzheimer's disease.[3]

Antimicrobial/Antiviral Agents: The pyridine scaffold is a common feature in antimicrobial and

antiviral drugs, and novel derivatives are constantly being explored for new therapeutic

leads.[1]

Materials Science and Ligand Design
2-Phenylpyridine is a classic cyclometalating ligand used in creating highly efficient

phosphorescent emitters for organic light-emitting diodes (OLEDs).[5] The introduction of a

hexyl group at the 6-position could serve several purposes:

Enhanced Solubility: The alkyl chain can improve the solubility of resulting metal complexes

in organic solvents used for device fabrication.

Morphology Control: The bulky hexyl group can influence the solid-state packing of the

complexes, potentially preventing aggregation-caused quenching of luminescence and

improving thin-film morphology.

Conclusion
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2-Hexyl-6-phenylpyridine, while not extensively studied itself, belongs to a class of 2,6-

disubstituted pyridines with immense scientific and commercial potential. This guide provides a

foundational understanding of its core properties and outlines robust, field-proven strategies for

its synthesis and characterization based on well-established chemical principles. By leveraging

methodologies like the Kröhnke synthesis and Suzuki coupling, researchers can readily access

this compound and its derivatives. The predictive insights into its physicochemical properties

and potential applications in medicinal chemistry and materials science should empower

scientists to explore this promising scaffold in their research and development endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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